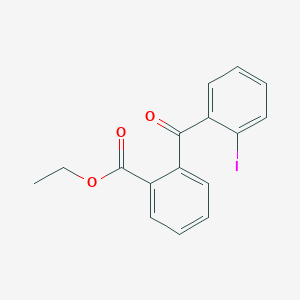

2-Ethoxycarbonyl-2'-iodobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxycarbonyl-2’-iodobenzophenone, also known as ethyl 2-(2-iodophenyl)-2-oxoacetate, is a chemical compound that belongs to the family of benzophenones. The molecule contains a total of 34 bonds, including 21 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), and 1 ketone (aromatic) .

Molecular Structure Analysis

The molecular formula of 2-Ethoxycarbonyl-2’-iodobenzophenone is C16H13IO3 . It contains a total of 33 atoms; 13 Hydrogen atoms, 16 Carbon atoms, 3 Oxygen atoms, and 1 Iodine atom .科学的研究の応用

Carboxylation Reactions : Suerbaev et al. (2015) investigated using alkali metal salts of ethylcarbonic acid in carboxylation reactions. This research developed new methods for synthesizing hydroxybenzoic and hydroxynaphthoic acids, which are useful in drug preparation, such as antiseptics and antituberculous agents (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Synthesis of Benzothiophene Derivatives : Kharizomenova et al. (1984) explored the synthesis of derivatives of tetrahydrobenzo[b]thiophene, which are precursors for compounds like 3-ethoxycarbonyl-6-bromo-7-hydroxybenzo[b]thiophene. These compounds are significant in chemical synthesis and have potential pharmaceutical applications (Kharizomenova et al., 1984).

Antibacterial and Antifungal Activities : Wardakhan et al. (2007) studied the reaction of 2-amino-tetrahydrobenzo[b]thiophene derivatives with ethoxycarbonyl isothiocyanate, leading to fused thiophene derivatives. These derivatives exhibit antibacterial and antifungal activities, highlighting their potential in medical research (Wardakhan, Louca, & Kamel, 2007).

Catalysis in Organic Synthesis : Ghorbanloo and Alamooti (2017) discussed the encapsulation of a molybdenum(VI) complex in zeolite for catalysis. This research contributes to developing more efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons, relevant in industrial chemistry (Ghorbanloo & Alamooti, 2017).

Photolysis Studies : Bonnichon et al. (2003) investigated the photolysis of 2-iodophenol in aqueous solution, revealing pathways like heterolytic dehalogenation and ring contraction. This research is crucial in understanding photolytic processes in environmental chemistry (Bonnichon, Grabner, Richard, & Lavédrine, 2003).

Chemical Transformations : Minami and Kijima (1979) focused on the reduction of o-hydroxyaromatic carboxylic acids through ethoxycarbonyl derivatives. Their findings contribute to the development of methods for chemical synthesis and understanding reaction mechanisms (Minami & Kijima, 1979).

Safety And Hazards

The safety data sheet for 2-Ethoxycarbonyl-2’-iodobenzophenone provides several precautionary statements. These include recommendations to handle the compound under inert gas and protect it from moisture. It also advises to keep the container tightly closed, keep it cool, and protect it from sunlight. It is also recommended to use personal protective equipment as required .

特性

IUPAC Name |

ethyl 2-(2-iodobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNPHGXPVZYRES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641525 |

Source

|

| Record name | Ethyl 2-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxycarbonyl-2'-iodobenzophenone | |

CAS RN |

890098-33-6 |

Source

|

| Record name | Ethyl 2-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323881.png)

![cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323882.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323894.png)

![trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323895.png)

![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323898.png)

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323899.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323902.png)